molecular formula C23H19N5O3 B2590289 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941902-33-6

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2590289
CAS RN: 941902-33-6
M. Wt: 413.437
InChI Key: VAGLZKSDPOASEZ-UHFFFAOYSA-N
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Description

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19N5O3 and its molecular weight is 413.437. The purity is usually 95%.
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Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing pyranopyrimidine scaffolds, which are vital for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The use of diversified catalysts in a one-pot multicomponent reaction offers a pathway to develop substituted derivatives, showcasing the potential of these compounds in the development of lead molecules (Parmar, Vala, & Patel, 2023).

Chemistry and Properties of Pyridine and Benzimidazole Compounds

The chemistry and properties of 2,2′-pyridine-2,6-diylbis compounds, including their protonated and/or deprotonated forms, exhibit a wide array of biological and electrochemical activities. This comprehensive review of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) up to 2008 sheds light on their significant variability and potential for further investigation in analogues currently unknown (Boča, Jameson, & Linert, 2011).

Advances in Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors, including pyridines and pyrimidines, are validated targets for treating type 2 diabetes mellitus. The patents reviewed since 2006 highlight their role as antidiabetic drugs, emphasizing the need for inhibitors that selectively inhibit GLP-1 and GIP degradation without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).

Heterocyclic N-Oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, including pyridine and indazole, are notable for their versatility in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts, and possessing anticancer, antibacterial, and anti-inflammatory activities. Their role in recent advanced chemistry and drug development investigations highlights their importance in medicinal chemistry (Li et al., 2019).

Synthesis of Heterocyclic Compounds Based on Isatins

Isatins and their derivatives serve as building blocks for forming a wide range of N-heterocycles, showcasing their broad utility in synthesizing new heterocyclic compounds. The review summarizes key reactions for the formation of these compounds, providing insights for further research in this area (Sadeghian & Bayat, 2022).

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c29-20(26-13-9-17-4-1-2-5-18(17)26)15-27-19-6-3-10-25-21(19)22(30)28(23(27)31)14-16-7-11-24-12-8-16/h1-8,10-12H,9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGLZKSDPOASEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=NC=C5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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